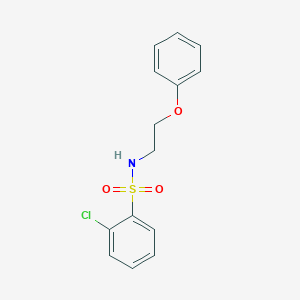

2-chloro-N-(2-phenoxyethyl)benzenesulfonamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

2-chloro-N-(2-phenoxyethyl)benzenesulfonamide is a chemical compound that belongs to the class of benzenesulfonamides. These compounds are known for their diverse applications in medicinal chemistry, particularly as inhibitors of enzymes such as carbonic anhydrases. The presence of the chloro and phenoxyethyl groups in its structure potentially enhances its biological activity and specificity.

Méthodes De Préparation

The synthesis of 2-chloro-N-(2-phenoxyethyl)benzenesulfonamide typically involves the reaction of 2-chlorobenzenesulfonyl chloride with 2-phenoxyethylamine. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction conditions often include a solvent like dichloromethane and are conducted at room temperature to ensure high yield and purity .

Analyse Des Réactions Chimiques

2-chloro-N-(2-phenoxyethyl)benzenesulfonamide can undergo various chemical reactions, including:

Substitution Reactions: The chloro group can be substituted by nucleophiles such as amines or thiols under appropriate conditions.

Oxidation and Reduction: The sulfonamide group can be involved in redox reactions, although these are less common.

Applications De Recherche Scientifique

Medicinal Chemistry: It has shown promise as an inhibitor of carbonic anhydrase IX, an enzyme overexpressed in certain cancer cells, making it a potential anticancer agent.

Antimicrobial Agents: Some derivatives of benzenesulfonamides have demonstrated antimicrobial activity, suggesting potential use in treating bacterial infections.

Biological Studies: The compound can be used as a tool in biochemical studies to understand enzyme inhibition and protein interactions.

Mécanisme D'action

The mechanism of action of 2-chloro-N-(2-phenoxyethyl)benzenesulfonamide involves the inhibition of specific enzymes such as carbonic anhydrases. The sulfonamide group binds to the zinc ion in the active site of the enzyme, blocking its activity. This inhibition can lead to a decrease in the proliferation of cancer cells that rely on carbonic anhydrase for maintaining pH balance and promoting cell survival under hypoxic conditions .

Comparaison Avec Des Composés Similaires

Similar compounds to 2-chloro-N-(2-phenoxyethyl)benzenesulfonamide include other benzenesulfonamide derivatives such as:

2-chloro-5-nitro-N-(2-phenoxyethyl)benzenesulfonamide: This compound has a nitro group, which may enhance its antimicrobial properties.

N-chlorobenzenesulfonamide: Known for its use as a disinfectant and antimicrobial agent.

The uniqueness of this compound lies in its specific structure, which allows for selective inhibition of certain enzymes, making it a valuable compound in medicinal chemistry and biological research.

Activité Biologique

Overview

2-Chloro-N-(2-phenoxyethyl)benzenesulfonamide is a synthetic compound belonging to the class of benzenesulfonamides. This compound has garnered attention due to its potential biological activities, particularly as an inhibitor of carbonic anhydrases, which are enzymes implicated in various physiological processes and diseases, including cancer. This article explores the biological activity of this compound, including its mechanisms, applications, and comparative studies with similar compounds.

- IUPAC Name : this compound

- Molecular Weight : 311.8 g/mol

- Chemical Structure : The presence of chloro and phenoxyethyl groups enhances its biological activity and specificity.

The primary mechanism of action for this compound involves the inhibition of carbonic anhydrases. The sulfonamide group binds to the zinc ion in the active site of the enzyme, effectively blocking its activity. This inhibition can lead to reduced proliferation of cancer cells that rely on carbonic anhydrase for maintaining pH balance and promoting survival under hypoxic conditions .

Anticancer Activity

Research indicates that compounds with sulfonamide structures can inhibit carbonic anhydrase IX (CA IX), which is overexpressed in certain cancer types. Inhibiting CA IX can disrupt tumor growth and improve the efficacy of existing chemotherapeutics .

Antimicrobial Properties

Benzenesulfonamides have been shown to possess antimicrobial properties. For instance, derivatives of benzenesulfonamides demonstrated significant activity against various bacterial strains and fungi. In a study, compounds related to this compound exhibited minimum inhibitory concentrations (MICs) against Escherichia coli and Staphylococcus aureus, suggesting potential applications in treating infections .

Anti-inflammatory Effects

Studies have also highlighted the anti-inflammatory potential of benzenesulfonamides. Compounds derived from this class have shown efficacy in reducing inflammation in animal models, indicating their potential as therapeutic agents for inflammatory diseases .

Comparative Studies

A comparison with similar compounds reveals that structural modifications significantly influence biological activity:

| Compound Name | Activity Type | MIC (mg/mL) | Notes |

|---|---|---|---|

| 2-chloro-5-nitro-N-(2-phenoxyethyl)benzenesulfonamide | Antimicrobial | 6.72 (E. coli) | Enhanced antimicrobial properties due to nitro group |

| N-chlorobenzenesulfonamide | Antimicrobial | - | Known disinfectant with broad-spectrum activity |

| 4-chlorophenyl chloroacetamide | Antimicrobial | - | Effective against Gram-positive bacteria |

The unique structure of this compound allows for selective inhibition of specific enzymes, making it a valuable candidate for further medicinal chemistry research .

Case Studies

- In Vivo Studies : In a study evaluating anti-inflammatory effects, derivatives similar to this compound were tested on carrageenan-induced edema in rats. The results indicated significant reduction in swelling, demonstrating its potential as an anti-inflammatory agent .

- Antimicrobial Testing : A series of benzenesulfonamide derivatives were tested against various pathogens, showing that structural variations led to differences in efficacy against Gram-positive and Gram-negative bacteria. The findings support the hypothesis that specific functional groups enhance antimicrobial activity through improved interaction with bacterial cell membranes .

Propriétés

IUPAC Name |

2-chloro-N-(2-phenoxyethyl)benzenesulfonamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H14ClNO3S/c15-13-8-4-5-9-14(13)20(17,18)16-10-11-19-12-6-2-1-3-7-12/h1-9,16H,10-11H2 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CDJCROARWZKJBR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)OCCNS(=O)(=O)C2=CC=CC=C2Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H14ClNO3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

311.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.